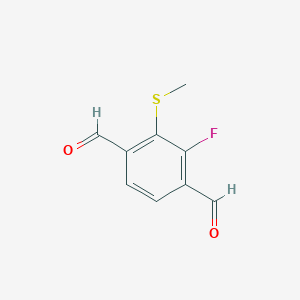
1-Chloro-3-ethoxy-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-ethoxy-2-iodobenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of chlorine, ethoxy, and iodine substituents on a benzene ring
Méthodes De Préparation
The synthesis of 1-Chloro-3-ethoxy-2-iodobenzene typically involves multiple steps, starting with the functionalization of the benzene ring. One common method involves the ethoxylation of a chlorobenzene derivative, followed by iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
1-Chloro-3-ethoxy-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine or iodine) are replaced by nucleophiles.
Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can target the halogen substituents.
Coupling Reactions: The iodine substituent makes the compound suitable for metal-catalyzed coupling reactions, such as the Sonogashira and Heck reactions, leading to the formation of complex organic molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1-Chloro-3-ethoxy-2-iodobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-ethoxy-2-iodobenzene involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the ethoxy group can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparaison Avec Des Composés Similaires
1-Chloro-3-ethoxy-2-iodobenzene can be compared with other halogenated benzenes, such as:
1-Chloro-2-iodobenzene: Lacks the ethoxy group, resulting in different reactivity and applications.
1-Bromo-3-ethoxy-2-iodobenzene: Substitution of chlorine with bromine alters the compound’s chemical properties.
1-Chloro-3-methoxy-2-iodobenzene: The methoxy group provides different steric and electronic effects compared to the ethoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C8H8ClIO |
|---|---|
Poids moléculaire |
282.50 g/mol |
Nom IUPAC |
1-chloro-3-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C8H8ClIO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3 |
Clé InChI |
SFFFGQBSLJHEFQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC=C1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B14762406.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride](/img/structure/B14762407.png)
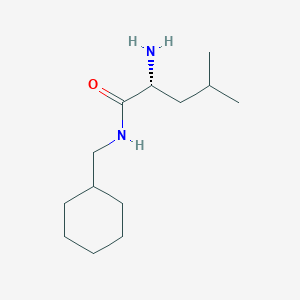
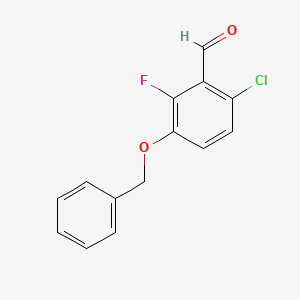
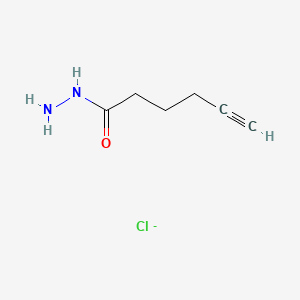
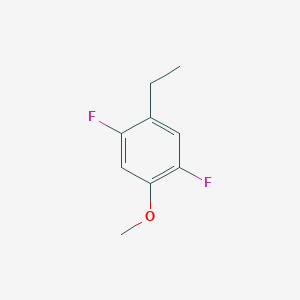

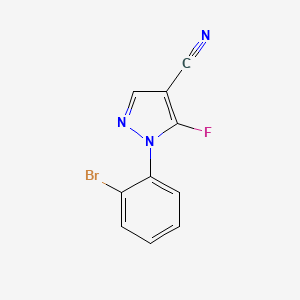
![2-[4-Methyl-3-[(2,4,6-trimethylphenyl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride](/img/structure/B14762453.png)
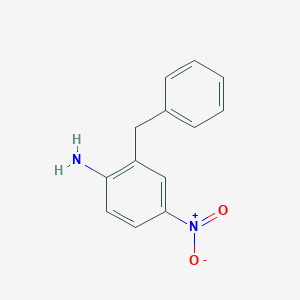
![(3S,6S,9R,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;acetic acid](/img/structure/B14762461.png)
![2,5-Dioxopyrrolidin-1-yl 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoate](/img/structure/B14762465.png)
![4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid](/img/structure/B14762470.png)
